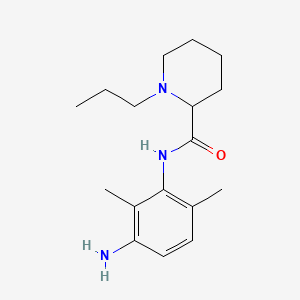

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide (ADPC) is a novel synthetic compound that has been studied for its potential application in various scientific research areas. ADPC is an analog of the naturally occurring neurotransmitter GABA (γ-aminobutyric acid), which is involved in the regulation of neuronal excitability and plays an important role in the central nervous system. ADPC has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy. In addition, ADPC has been studied for its potential use in laboratory experiments as a tool for studying the effects of GABAergic modulation on neuronal activity.

Wissenschaftliche Forschungsanwendungen

Otorhinolaryngology

3-Amino Ropivacaine: is utilized in otorhinolaryngology practice as a local anesthetic due to its significant vasoconstrictive property and long duration of action. It has been favored over other local anesthetics like bupivacaine and lidocaine for local infiltration and nerve blocks . Its least central nervous system and cardiac complications make it a safer choice for procedures in this field.

Postoperative Analgesia

In the context of postoperative pain management, 3-Amino Ropivacaine offers therapeutic efficacy with minimal side effects. It is particularly effective for caudal epidural analgesia in children, providing a cost-effective method by decreasing the requirement of systemic analgesics . Its lesser cardiotoxic effects and reduced motor blockade are significant advantages.

Peripheral Nerve Blocks

The optimal concentration of 3-Amino Ropivacaine for peripheral nerve blocks (PNBs) in adult patients has been a subject of research. Various concentrations have been investigated to determine the most effective dosage that provides the desired analgesic effect while minimizing potential side effects .

Breast Cancer Treatment

Recent studies have shown that 3-Amino Ropivacaine acts as a novel AKT1 specific inhibitor, regulating the stemness of breast cancer cells. It has demonstrated the ability to suppress stem cell-like properties of breast cancer cells both in vitro and in vivo, indicating its potential clinical value in breast cancer treatment .

Molecular Mechanisms in Cancer

3-Amino Ropivacaine: has been found to interact with the catalytic domain of AKT1 directly, impairing its kinase activity and resulting in the inactivation of NF-κB. This interaction leads to the inhibition of GGT1 expression, a gene associated with poor prognosis in breast cancer .

Anesthetic Pharmacology

The pharmacological features of 3-Amino Ropivacaine include its mode of action as a blocker of sodium and potassium ion channels, which contributes to its analgesic activity. Its chemical properties, such as low pKa and high lipid solubility, favor its use over other local anesthetics .

Safety and Toxicity Profile

3-Amino Ropivacaine: has been developed as an alternative to other long-acting local anesthetics with a greater margin of safety. Its reduced toxic potential compared to drugs like bupivacaine and lidocaine is a significant advantage in clinical settings .

Differential Sensory/Motor Block

Due to its less lipophilic nature, 3-Amino Ropivacaine offers a stronger differential in sensory/motor blocks, especially when low concentrations are used. This allows for good preservation of motor function while providing effective analgesia .

Eigenschaften

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKVPTQSHPZTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747021 |

Source

|

| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

CAS RN |

247061-08-1 |

Source

|

| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.